molecular formula C7H5ClN2O4 B1288731 2-Amino-5-chloro-4-nitrobenzoic acid CAS No. 34649-02-0

2-Amino-5-chloro-4-nitrobenzoic acid

Cat. No.: B1288731
CAS No.: 34649-02-0
M. Wt: 216.58 g/mol
InChI Key: ORWYNMNDNSUAGR-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-4-nitrobenzoic acid is an organic compound with the molecular formula C7H5ClN2O4 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-4-nitrobenzoic acid typically involves the nitration of 2-Amino-5-chlorobenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

2-Amino-5-chlorobenzoic acid+HNO3+H2SO42-Amino-5-chloro-4-nitrobenzoic acid+H2O\text{2-Amino-5-chlorobenzoic acid} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} 2-Amino-5-chlorobenzoic acid+HNO3​+H2​SO4​→2-Amino-5-chloro-4-nitrobenzoic acid+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate (KMnO4), often in an acidic medium.

Major Products Formed

    Reduction: 2-Amino-5-chloro-4-aminobenzoic acid.

    Substitution: 2-Amino-5-substituted-4-nitrobenzoic acid derivatives.

    Oxidation: this compound derivatives with modified functional groups.

Scientific Research Applications

2-Amino-5-chloro-4-nitrobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-nitrobenzoic acid: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    2-Chloro-4-nitrobenzoic acid: Lacks the amino group, which influences its chemical behavior and applications.

    2-Amino-4-nitrobenzoic acid: Lacks the chloro substituent, resulting in different chemical and biological properties.

Uniqueness

2-Amino-5-chloro-4-nitrobenzoic acid is unique due to the presence of all three functional groups (amino, chloro, and nitro) on the benzoic acid ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

2-amino-5-chloro-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c8-4-1-3(7(11)12)5(9)2-6(4)10(13)14/h1-2H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWYNMNDNSUAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614372
Record name 2-Amino-5-chloro-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34649-02-0
Record name 2-Amino-5-chloro-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-4-nitroanthranilic acid methyl ester (10.0 g, 43 mmol) in THF (120 mL) was added LiOH (2.7 g, 65 mmol) dissolved in water (40 mL). The reaction mixture was stirred at room temperature for 18 h and acidified to pH 4 with 1 N HCl. The aqueous layer was extracted with EtOAc (2×150 mL); the combined organic layers were dried over Na2SO4, filtered, and concentrated to give 5-chloro-4-nitroanthranilic acid (8.7 g, 88%) as an orange solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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